molecular formula C11H15ClN2O B1450995 4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol CAS No. 259522-22-0

4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol

Cat. No.: B1450995
CAS No.: 259522-22-0
M. Wt: 226.7 g/mol
InChI Key: VFEQGPWOWNVVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol (CAS 259522-22-0) is a chemical compound with the molecular formula C₁₁H₁₅ClN₂O and a molecular weight of 226.70 g/mol . This piperidine derivative features a chloropyridine moiety, a structural motif commonly investigated in medicinal chemistry and pharmaceutical research for its potential as a building block in drug discovery . As a research chemical, it is intended for use in laboratory settings only. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices .

Properties

IUPAC Name

4-(6-chloropyridin-3-yl)-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-14-6-4-11(15,5-7-14)9-2-3-10(12)13-8-9/h2-3,8,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEQGPWOWNVVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CN=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259522-22-0
Record name 4-(6-CHLORO-3-PYRIDINYL)-1-METHYL-4-PIPERIDINOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure incorporates a chloropyridine moiety and a piperidine ring, which contribute to its potential interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C_{12}H_{14}ClN_{2}O, with a molecular weight of approximately 240.70 g/mol. The compound features a hydroxyl group (-OH) at the 4-position of the piperidine ring, enhancing its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Antiviral Properties

In addition to its antibacterial effects, preliminary research indicates that this compound may possess antiviral properties. Ongoing studies aim to elucidate its mechanism of action against viral pathogens.

Neuropharmacological Effects

The structural characteristics of this compound suggest potential neuropharmacological applications. Compounds with similar structures have been shown to interact with neurotransmitter systems, indicating that this compound may influence cognitive functions or exhibit neuroprotective effects.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and receptor interactions. The chloropyridine ring enhances binding affinity to biological targets, while the piperidine moiety may influence the specificity and potency of these interactions.

Interaction with Biological Targets

Research has focused on the interaction profiles of similar compounds with various biological targets:

Compound Biological Target Activity
This compoundEnzymes and receptorsModulation of activity
1-(6-Chloropyridazin-3-yl)piperidin-4-olNeurotransmitter receptorsCognitive enhancement
1-(6-Chloropyridin-3-yl)methylpiperazineAntimicrobial agentsBacterial inhibition

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant bacterial strains, demonstrating significant inhibition at low concentrations (EC50 values) compared to standard antibiotics .
  • Neuropharmacological Assessment : In vivo studies assessed cognitive function improvements in animal models treated with the compound, indicating potential benefits in neurodegenerative conditions .
  • Synergistic Effects : Research indicated that combining this compound with existing drugs enhanced therapeutic outcomes in specific disease models, suggesting a role in combination therapies .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol may exhibit antidepressant effects. Studies have shown that piperidine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Antipsychotic Properties

The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and related disorders. Investigations into its mechanism of action may reveal how it interacts with dopamine receptors, providing insights into its therapeutic potential.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neuroinflammatory responses is of particular interest.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit certain enzymes and receptors linked to various diseases. For example, it has been tested against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. These studies help elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies

Study TitleFindingsReference
Antidepressant Efficacy of Piperidine DerivativesDemonstrated significant reduction in depression-like behaviors in rodent models
Neuroprotective Potential Against AChEShowed inhibition of AChE activity by the compound, indicating possible therapeutic use in Alzheimer's disease
Dopaminergic Activity AssessmentIdentified modulation of dopamine receptors, suggesting antipsychotic properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitenpyram Metabolites

Example Compound : N-((6-Chloropyridin-3-yl)methyl)-N-ethylmethanediamine (Metabolite C from Ochrobactrum sp. strain DF-1)

  • Structural Similarities : Both compounds share the 6-chloropyridin-3-yl group, which is critical for binding to nicotinic acetylcholine receptors (nAChRs).
  • Key Differences : The piperidine ring in the target compound is replaced by a methanediamine chain in Metabolite C. This reduces rigidity and may alter metabolic stability.
Table 1: Comparative Properties
Property 4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol N-((6-Chloropyridin-3-yl)methyl)-N-ethylmethanediamine
Molecular Formula C11H13ClN2O C9H12ClN3
Key Functional Groups Hydroxyl, Piperidine Methanediamine, Chloropyridine
Hydrogen Bond Donors 1 (OH) 2 (NH)
Predicted LogP* ~1.5 (moderate lipophilicity) ~0.8 (lower lipophilicity)

*LogP values estimated based on substituent contributions .

Piperidine Derivatives with Sulfonyl Groups

Example Compound : 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (Patent Compound)

  • Structural Similarities : Both compounds have a hydroxylated piperidine core.
  • Key Differences : The chloropyridine in the target is replaced by a methylsulfonylphenyl group. The sulfonyl group is strongly electron-withdrawing, which may enhance metabolic stability but reduce CNS penetration due to increased polarity.

Chloropyridine-Containing Pyrrole Derivatives

Example Compound : 4-(6-Chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester

  • Structural Similarities : The 6-chloropyridin-3-yl group is retained.
  • Key Differences : A pyrrole ring replaces the piperidine, and a methyl ester group is present. The pyrrole’s planar structure may limit binding to 3D protein pockets compared to the piperidine’s chair conformation.

Piperidin-4-amine Analogues

Example Compound : 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine

  • Structural Similarities : Both feature a piperidine ring and 6-chloropyridin-3-yl group.
  • Key Differences : The hydroxyl group in the target is replaced by an amine, and a carbonyl linker is introduced.
  • Functional Impact: The amine group increases hydrogen-bond donor capacity (2 donors vs. 1 in the target), which could enhance binding to polar targets but may reduce blood-brain barrier penetration .

Research Findings and Implications

  • Hydrogen-Bonding Patterns : The hydroxyl group in this compound facilitates robust hydrogen-bond networks in crystalline states, as predicted by graph set analysis (e.g., R2<sup>2</sup>(8) motifs) .
  • Metabolic Stability : Compared to nitenpyram metabolites, the piperidine core in the target compound likely resists microbial degradation pathways observed in Ochrobactrum sp., which cleave amine linkages .
  • Biological Activity : Chloropyridine-containing compounds generally exhibit insecticidal or neuroactive properties. The target’s hydroxyl group may mitigate off-target effects seen in sulfonyl derivatives, which often interact with unintended kinases .

Preparation Methods

Coupling via Nucleophilic Substitution

A common approach involves reacting 6-chloropyridin-3-ylmethyl precursors with 1-methylpiperidin-4-ol under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane with a base like sodium hydroxide to facilitate nucleophilic displacement of the chlorine atom.

  • Reaction Conditions:
    • Solvent: Dichloromethane
    • Base: Sodium hydroxide (NaOH)
    • Temperature: 0–25°C to minimize side reactions
    • Time: Several hours, depending on scale and reactivity
  • Purification: Column chromatography is employed to isolate the product with reported purity ≥95% by HPLC.

Catalytic Hydrogenation and Reductive Amination Approach

Another preparative route involves the use of catalytic hydrogenation and reductive amination steps to build the piperidine moiety linked to the chloropyridine ring.

  • Example Procedure:
    • A solution of 4-pyridinepropanol is stirred with 5% rhodium-on-charcoal catalyst in water.
    • The mixture is pressurized with hydrogen (300 psi) and heated to 50°C for 4–4.5 hours.
    • After hydrogen uptake ceases, formaldehyde is added, and the mixture is again pressurized with hydrogen and stirred at 50°C for 1.2–1.5 hours.
    • The product, 3-(1-methylpiperidin-4-yl)-propan-1-ol, is obtained and used for subsequent steps without further purification.
  • Yield: Near quantitative (100%) under optimized conditions.
  • Workup: Extraction with dichloromethane, washing with saturated sodium bicarbonate, drying, concentration, and silica gel chromatography.

Reduction of N-BOC-4-piperidinepropionic Acid

The preparation of the piperidin-4-ol intermediate can also be achieved by reduction of N-BOC-4-piperidinepropionic acid using lithium aluminum hydride (LiAlH4):

  • Procedure:
    • N-BOC-4-piperidinepropionic acid is dissolved in THF and added dropwise to a refluxing solution of LiAlH4 in THF.
    • The reaction mixture is refluxed for 3 hours, then carefully quenched with water and sodium hydroxide solutions at 0°C.
    • After workup and filtration, the product is purified by chromatography.
  • Yield: Quantitative (100%) with high purity.
  • Characterization: Mass spectrometry and NMR confirm the structure of 3-(1-methylpiperidin-4-yl)-propan-1-ol.

Optimization Strategies for Improved Yield and Purity

Parameter Recommended Condition Effect on Reaction
Temperature Maintain 0–25°C Minimizes side reactions and decomposition
Catalyst Palladium or copper catalysts (screened) Enhances cross-coupling efficiency
Reagent Stoichiometry Use excess amine (1.5–2.0 equivalents) Drives reaction to completion
Solvent Dichloromethane or acetonitrile Provides good solubility and reaction rate
Workup Washing with saturated NaHCO3, drying over Na2SO4 Removes impurities and residual acids
Purification Silica gel chromatography with NH3/MeOH in DCM gradient Achieves >95% purity

Representative Data from Literature

Step Reagents/Conditions Yield (%) Notes
Reductive amination of 4-pyridinepropanol 5% Rh/C, H2 (300 psi), 50°C, formaldehyde addition ~100 Product used without further purification
Reduction of N-BOC-4-piperidinepropionic acid LiAlH4 in THF, reflux 3 h, careful quench 100 High purity, yellow oil
Nucleophilic substitution 6-chloropyridin-3-ylmethyl + 1-methylpiperidin-4-ol, NaOH, DCM, 0–25°C >90 Purified by column chromatography

Analytical Characterization

The prepared compound is typically characterized by:

Q & A

Basic: What synthetic routes are available for 4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves coupling chloropyridine derivatives with substituted piperidines. A common method includes:

  • Step 1: Reacting 6-chloropyridin-3-ylmethyl precursors with 1-methylpiperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2: Purification via column chromatography to isolate the product (reported purity ≥95% using HPLC) .

Optimization Strategies:

  • Temperature Control: Maintain reaction temperatures between 0–25°C to minimize side reactions.
  • Catalyst Screening: Test palladium or copper catalysts for cross-coupling efficiency .
  • Yield Improvement: Use excess amine reagents (1.5–2.0 equivalents) to drive the reaction to completion .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Answer:
Key Methods:

Technique Application Example Parameters
HPLC Purity assessmentC18 column, 254 nm UV detection, gradient elution (water/acetonitrile)
X-ray Crystallography Structural confirmationSingle-crystal analysis (R factor <0.05)
NMR Spectroscopy Functional group identification¹H/¹³C NMR in CDCl₃ or DMSO-d₆

Note: For ambiguous stereochemistry, use chiral HPLC or circular dichroism (CD) spectroscopy.

Advanced: How can researchers resolve contradictions in reported pharmacological activities (e.g., antimicrobial vs. anticancer)?

Answer:
Methodological Approach:

Dose-Response Studies: Test the compound across a wide concentration range (nM–μM) to identify activity thresholds .

Target Validation: Use CRISPR/Cas9 knockout models to confirm enzyme/receptor specificity (e.g., kinase inhibition assays) .

Structural Modifications: Compare activity of analogs (e.g., fluorinated or methylated derivatives) to isolate pharmacophores .

Example Data Conflict Resolution:

Study Reported Activity Resolution Strategy
A (2021)Anticancer (IC₅₀ = 5 μM)Validate via apoptosis assays (Annexin V/PI staining)
B (2023)Antimicrobial (MIC = 10 μg/mL)Test against Gram-negative/-positive panels

Advanced: What strategies mitigate instability of this compound in aqueous solutions?

Answer:
Stability Testing Protocol:

  • pH Stability: Assess degradation rates at pH 3–9 using LC-MS to identify labile bonds (e.g., ester or amide hydrolysis) .
  • Light Sensitivity: Store solutions in amber vials; monitor UV-induced decomposition via absorbance at 280 nm .
  • Lyophilization: Improve shelf life by lyophilizing in sucrose or trehalose matrices (reconstitution efficiency >90%) .

Recommended Storage: -20°C under argon; avoid repeated freeze-thaw cycles .

Advanced: How does the piperidine ring conformation influence biological interactions?

Answer:
Computational and Experimental Methods:

Molecular Dynamics (MD): Simulate ligand-receptor binding using AMBER or GROMACS to assess ring flexibility .

Crystallography: Compare X-ray structures of bound/unbound states (e.g., piperidine chair vs. boat conformations) .

SAR Studies: Synthesize rigid analogs (e.g., spirocyclic derivatives) to restrict ring mobility and test activity .

Key Finding: The 1-methyl group enhances lipid solubility, improving blood-brain barrier penetration in CNS-targeted studies .

Advanced: How to design experiments for studying metabolic pathways of this compound?

Answer:
Experimental Workflow:

In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .

Isotope Labeling: Use ¹⁴C-labeled compound to track metabolic products in urine/feces .

Enzyme Inhibition: Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major pathways .

Example Metabolite: Hydroxylation at the piperidine C4 position observed in phase I metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.